molecular formula C8H8N4O B2931737 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine CAS No. 1248214-26-7

3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine

Cat. No.: B2931737
CAS No.: 1248214-26-7
M. Wt: 176.179
InChI Key: FFGNOBBPCBLUFX-UHFFFAOYSA-N
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Description

3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research . This molecule features a 1,2,4-oxadiazole ring, a privileged scaffold known for its versatility in designing bioactive molecules, linked to a pyridinylmethyl group . Researchers value 1,2,4-oxadiazole derivatives for their potential in developing novel therapeutic agents, particularly in the field of oncology . While specific mechanistic studies on this compound are limited, analogues and derivatives containing the 1,2,4-oxadiazole core have demonstrated promising anticancer properties by targeting various enzymes and pathways critical for cell proliferation . These mechanisms can include the inhibition of key enzymes such as thymidylate synthase, histone deacetylase (HDAC), and telomerase, making compounds in this class valuable tools for probing cancer biology . The structural features of this compound make it a suitable intermediate or building block for the synthesis of more complex molecules aimed at these and other biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulations.

Properties

IUPAC Name

3-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-8-11-7(12-13-8)5-6-1-3-10-4-2-6/h1-4H,5H2,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGNOBBPCBLUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC2=NOC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-4-carboxylic acid hydrazide with a suitable nitrile oxide precursor under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Different Heterocyclic Cores
Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference
3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine 1,2,4-Oxadiazole Pyridin-4-ylmethyl, amine Under investigation Not explicitly described
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine 1,2,4-Triazole Pyridin-4-yl, alkylsulfanyl Tyrosinase inhibition (IC₅₀: 2–10 µM) S-alkylation of thiol intermediates
Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine 1,2,4-Thiadiazole Pyridin-2-yl Macrofilaricidal (EC₅₀: 0.5–5 µM) Heating with pyridine
5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine 1,3,4-Oxadiazole Pyridin-2-yl Antimicrobial (MIC: 8–32 µg/mL) Cyclization of carbohydrazides

Key Findings :

  • Core Heterocycle : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to 1,3,4-oxadiazoles, which are more prone to ring-opening . Thiadiazoles (e.g., in ) exhibit distinct electronic properties, enhancing their macrofilaricidal activity .
  • Pyridine Position : Pyridin-4-yl derivatives (target compound) favor planar binding to enzymes, while pyridin-2-yl or pyridin-3-yl analogues () may induce steric hindrance .
Substituent Modifications
Compound Name Substituent Variation Impact on Activity Reference
3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine Pyridin-4-ylmethyl Enhances solubility and π-stacking
3-((2-Methylbenzyl)thio)-5-(pyridin-3-yl)-1,2,4-triazol-4-amine 2-Methylbenzylthio, pyridin-3-yl Improved lipophilicity (logP: 3.2)
3-(4-Nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine (LLM-201) Nitro group High thermal stability (Tₘ: 220°C)

Key Findings :

  • Alkylsulfanyl Groups : In triazole derivatives (), alkylsulfanyl substituents increase tyrosinase affinity by forming hydrophobic interactions .
  • Nitro Groups : Nitro-substituted oxadiazoles (e.g., LLM-201) are used in energetic materials due to high density and thermal stability .
Pharmacological and Physicochemical Properties
Property 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine 5-(Pyridin-4-yl)-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine
Molecular Weight (g/mol) ~216.23 (estimated) 247.31 290.34
LogP (Predicted) 1.5 2.8 3.1
Solubility (aq., mg/mL) Moderate (pyridine enhances) Low (alkylsulfanyl reduces) Very low
Bioactivity Under study Tyrosinase inhibition (IC₅₀: 3.2 µM) Antiparasitic (EC₅₀: 1.7 µM)
Synthetic Yield Not reported 6–40% (varies with alkyl halide) 10–15%

Key Insights :

  • The target compound’s lower logP (1.5) suggests better aqueous solubility than triazole or thiadiazole analogues, making it suitable for oral formulations .
  • Thiadiazole derivatives () exhibit higher potency in antiparasitic screens but face solubility challenges .

Biological Activity

3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring linked to an oxadiazole ring, which may contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine is C9H10N4OC_9H_10N_4O with a molecular weight of 176.18 g/mol. Its structure is characterized by a pyridine moiety attached to an oxadiazole ring through a methylene bridge.

PropertyValue
Molecular FormulaC9H10N4O
Molecular Weight176.18 g/mol
CAS Number1248214-26-7

The biological activity of 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may inhibit the activity of certain enzymes or receptors involved in disease pathways, leading to various therapeutic effects. For instance, it has been noted for its potential action as an antimicrobial and antiviral agent.

Antimicrobial Activity

Research indicates that compounds similar to 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine exhibit significant antimicrobial properties. In vitro studies have demonstrated that related oxadiazole derivatives possess potent activity against various bacterial strains.

Case Study:
A study evaluated the antibacterial effects of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. These findings suggest that modifications in the oxadiazole structure can enhance antibacterial potency .

Antiviral Activity

The compound's antiviral potential has also been explored. Research indicates that oxadiazole derivatives can inhibit viral replication by targeting viral enzymes or host cell factors critical for viral life cycles.

Research Findings:
A study highlighted the antiviral efficacy of pyridine-containing oxadiazoles against influenza viruses, demonstrating a dose-dependent reduction in viral titers in infected cell cultures .

Therapeutic Applications

Given its diverse biological activities, 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine is being investigated for various therapeutic applications:

  • Antimicrobial Agents : Potential development as a new class of antibiotics.
  • Antiviral Drugs : Investigated for treatment options against viral infections.
  • Cancer Therapy : Preliminary studies suggest it may inhibit tumor growth by targeting specific cancer-related pathways.

Comparative Analysis with Similar Compounds

The unique structural characteristics of 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine set it apart from other pyridine and oxadiazole derivatives. The combination of these two rings enhances its bioactivity compared to simpler compounds.

Compound TypeExample CompoundBiological Activity
Pyridine Derivatives4-AminopyridineAntimicrobial
Oxadiazole Derivatives3-Methyl-1,2,4-OxadiazoleAntiviral
Target Compound3-[(Pyridin-4-yl)methyl]-1,2,4-Oxadiazol-5-AmineAntimicrobial & Antiviral

Q & A

Q. What are the recommended synthetic routes for 3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization or S-alkylation strategies. For example, cyclization of hydrazide derivatives with phosphorus oxychloride at 120°C is a common approach for analogous oxadiazoles . For S-alkylation, dissolving 4-amino-5-(pyridinyl)-1,2,4-triazole-3-thiol in methanol with NaOH, followed by dropwise addition of alkyl halides, has been effective for structurally related compounds . Optimization includes temperature control (room temperature for alkylation vs. reflux for cyclization), stoichiometric ratios (1:1 molar ratio of thiol to alkyl halide), and solvent selection (methanol for solubility). Monitoring via TLC and purification via column chromatography are critical for yield improvement.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer: Key techniques include:

  • 1H/13C-NMR : Look for pyridine proton signals near δ 8.5–8.7 ppm (aromatic protons) and oxadiazole amine protons around δ 5.5–6.0 ppm. The methylene bridge (CH2) between pyridine and oxadiazole appears as a singlet near δ 4.5–4.7 ppm .
  • IR Spectroscopy : Confirm the oxadiazole ring via C=N stretching (1550–1600 cm⁻¹) and NH2 bending (1650–1700 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the molecular formula (C8H8N4O). High-resolution MS is recommended for unambiguous confirmation.

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standards like ciprofloxacin .
  • Antifungal Screening : Employ disk diffusion assays against C. albicans, referencing fluconazole as a positive control .
  • Enzyme Inhibition : Test against proteases (e.g., SARS-CoV-2 Mpro) via fluorescence-based assays, using compound 37 (a structural analog) as a benchmark .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets like viral proteases?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into the active site of SARS-CoV-2 Mpro (PDB: 6LU7). Focus on hydrogen bonding with Glu166 and hydrophobic interactions with His41 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.5 Å) and binding free energy (MM-PBSA) .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with inhibitory activity .

Q. How can researchers resolve contradictions in reported biological activity data for oxadiazole derivatives?

Methodological Answer:

  • Meta-Analysis : Compare MIC values across studies (e.g., discrepancies in antifungal activity) by normalizing data to common reference strains and assay conditions .
  • SAR Studies : Systematically modify substituents (e.g., replacing pyridinyl with isoxazolyl) to isolate effects on bioactivity .
  • Dose-Response Curves : Use Hill slope analysis to distinguish true efficacy from assay-specific artifacts .

Q. What strategies improve the metabolic stability of this compound for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce acetyl or phosphate groups at the NH2 position to enhance solubility and reduce first-pass metabolism .
  • Cytochrome P450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. Modify substituents (e.g., halogenation) to block metabolic hotspots .
  • Plasma Stability Tests : Incubate compound in rat plasma (37°C, 1–24 hrs) and monitor degradation via LC-MS. Optimize formulations using PEG or cyclodextrin .

Q. How can crystallography or advanced NMR techniques elucidate tautomeric forms of the oxadiazole ring?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., ethanol/water). Resolve tautomerism (1,2,4-oxadiazole vs. 1,3,4-isomer) using SHELXL for refinement .
  • 15N-NMR : Label the oxadiazole nitrogen to distinguish tautomers. Chemical shifts for 1,2,4-oxadiazoles typically occur at δ −120 to −150 ppm .
  • DFT Calculations : Compare experimental data with B3LYP/6-31G(d) optimized structures to confirm dominant tautomeric forms .

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